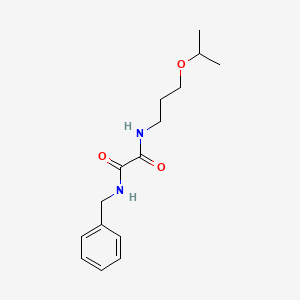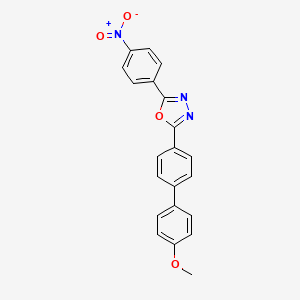
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets cystic fibrosis transmembrane conductance regulator (CFTR) channels. CFTR is a chloride ion channel that plays a crucial role in maintaining salt and water balance in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has emerged as a promising therapeutic agent for CF and other diseases associated with CFTR dysfunction.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea acts as a competitive inhibitor of CFTR channels by binding to the cytoplasmic side of the channel pore. The binding of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea prevents chloride ion transport through the channel, leading to a decrease in CFTR-mediated chloride secretion. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to be highly selective for CFTR channels, with little or no effect on other ion channels or transporters.
Biochemical and physiological effects
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can inhibit CFTR-mediated chloride secretion in a dose-dependent manner, with a potency similar to that of other CFTR inhibitors. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been shown to reduce inflammation and mucus production in airway epithelial cells. In vivo studies have shown that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can improve lung function, reduce inflammation, and enhance bacterial clearance in animal models of CF.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages as a tool for studying CFTR function and as a potential therapeutic agent for CF. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea is highly selective for CFTR channels and has little or no effect on other ion channels or transporters. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea is also relatively easy to synthesize and has been used in numerous studies as a tool for studying CFTR function. However, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has some limitations as a therapeutic agent, including its potential for off-target effects and its limited ability to correct CFTR folding defects.
Zukünftige Richtungen
For research include the development of more potent and selective CFTR inhibitors, the optimization of drug delivery methods, and the investigation of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea in combination with other therapeutic agents. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been investigated as a tool for studying CFTR function in various tissues, including the lungs, pancreas, and sweat glands. Future research may focus on the development of new animal models of CF and the investigation of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea in these models.
Synthesemethoden
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea was first synthesized by Verkman et al. in 2003 using a multi-step synthetic route. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dichlorobenzaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product. The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has since been optimized by several groups, resulting in higher yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. In vivo studies using animal models of CF have demonstrated that N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea can improve lung function, reduce inflammation, and enhance bacterial clearance. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dichlorobenzyl)urea has also been investigated for its potential use in other CFTR-related diseases, such as polycystic kidney disease and secretory diarrhea.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3FN2O/c15-9-2-1-8(11(17)5-9)7-19-14(21)20-13-4-3-10(16)6-12(13)18/h1-6H,7H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJDRDIIHFSHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4934104.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
